tert-butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
Description
This compound features a piperazine core modified with two key substituents: a tert-butoxycarbonyl (Boc) protecting group and a 1-methylindole-2-carbonyl moiety. The Boc group enhances steric protection and modulates solubility, while the indole carbonyl provides aromatic and hydrogen-bonding interactions, making it relevant in medicinal chemistry for targeting indole-binding receptors or enzymes .
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
tert-butyl 4-(1-methylindole-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)22-11-9-21(10-12-22)17(23)16-13-14-7-5-6-8-15(14)20(16)4/h5-8,13H,9-12H2,1-4H3 |
InChI Key |
PEXODIWJPZEVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps starting from commercially available materials. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to give a formylated intermediate.
Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain an alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation at 4-Position: Introduction of a formyl group at the 4-position using n-butyllithium as a base and DMF as an electrophile in anhydrous THF at –78°C.
Introduction of Enyne Side Chain:
Chemical Reactions Analysis
tert-Butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified.
Cyclization: The indole moiety can undergo cyclization reactions under specific conditions.
Scientific Research Applications
tert-Butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, leading to its biological effects. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
Carbonyl-Linked Substituents
- Indole vs. Benzoyl Derivatives: The target compound’s indole group distinguishes it from benzoyl-substituted analogues like tert-butyl 4-(2-(4-(3-chlorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (2g, ). Ethyl Ester Analogues: Ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate () replaces the tert-butyl group with an ethyl ester, reducing steric bulk and increasing hydrophilicity.
Heterocyclic Modifications
Lipophilicity and Solubility
- Indole’s planar structure may reduce aqueous solubility relative to aliphatic substituents (e.g., tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate, ) .
Data Tables
Table 2. Physicochemical Properties
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